![molecular formula C21H17FN2O3S B3904816 N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B3904816.png)
N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)benzenesulfonamide
説明
N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)benzenesulfonamide, commonly known as Fasudil, is a chemical compound that belongs to the class of Rho-kinase inhibitors. It was first synthesized in 1988 by researchers at the Japanese pharmaceutical company, Asahi Kasei Pharma. Fasudil has been found to have a wide range of potential applications in scientific research, particularly in the fields of neuroscience, cardiovascular medicine, and cancer research.
科学的研究の応用
Fasudil has been found to have a wide range of potential applications in scientific research. In the field of neuroscience, Fasudil has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Fasudil has also been found to have potential applications in the treatment of stroke, as it can improve blood flow to the brain and reduce neuronal damage.
In the field of cardiovascular medicine, Fasudil has been found to have vasodilatory effects and can improve blood flow to the heart. Fasudil has also been shown to have potential applications in the treatment of pulmonary hypertension and heart failure.
In cancer research, Fasudil has been found to have potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Fasudil can inhibit cancer cell growth and induce cancer cell death.
作用機序
The mechanism of action of Fasudil involves the inhibition of Rho-kinase, an enzyme that plays a key role in various cellular processes, including smooth muscle contraction, cell migration, and cell proliferation. By inhibiting Rho-kinase, Fasudil can reduce smooth muscle contraction, improve blood flow, and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Fasudil has been found to have a number of biochemical and physiological effects. In animal models, Fasudil can improve cognitive function, reduce neuronal damage, improve blood flow to the brain and heart, and inhibit cancer cell growth. Fasudil has also been found to have anti-inflammatory effects and can reduce oxidative stress.
実験室実験の利点と制限
One major advantage of Fasudil is its wide range of potential applications in scientific research. Fasudil has been found to have neuroprotective effects, cardiovascular effects, and anticancer effects, making it a versatile tool for researchers. However, there are also some limitations to the use of Fasudil in lab experiments. For example, Fasudil can have off-target effects on other enzymes and proteins, which can complicate data interpretation. Additionally, the optimal dosage and administration of Fasudil can vary depending on the specific experimental conditions.
将来の方向性
There are a number of future directions for the use of Fasudil in scientific research. One potential direction is the development of Fasudil-based therapies for the treatment of neurological disorders, cardiovascular diseases, and cancer. Another potential direction is the exploration of the molecular mechanisms underlying the effects of Fasudil, which could lead to the development of more specific and effective Rho-kinase inhibitors. Finally, the use of Fasudil in combination with other drugs or therapies could enhance its efficacy and broaden its potential applications.
特性
IUPAC Name |
N-[2-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c22-17-12-10-16(11-13-17)21(25)14-15-23-19-8-4-5-9-20(19)24-28(26,27)18-6-2-1-3-7-18/h1-15,23-24H/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTBDLOIBJXZJJ-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NC=CC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N/C=C\C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



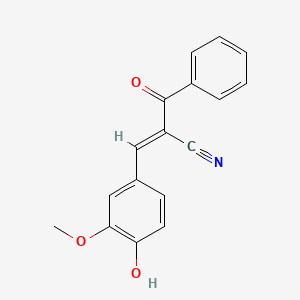
![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3904747.png)
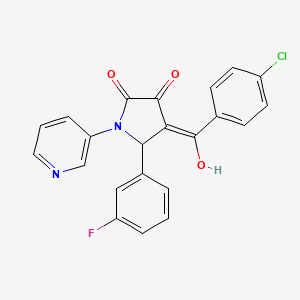
![4-{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}morpholine](/img/structure/B3904759.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904771.png)
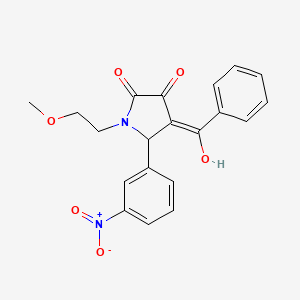
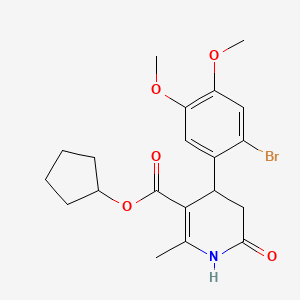
amino]methyl}-4-methylphenol](/img/structure/B3904785.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904801.png)
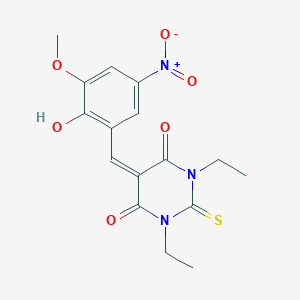
![3-{5-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3904812.png)
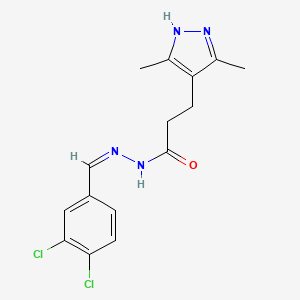
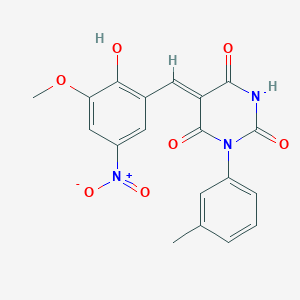
![ethyl 2-[4-(acetylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904824.png)